molecular formula C17H18O3 B11605323 2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one

2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11605323
M. Wt: 270.32 g/mol
InChI Key: ZYIHKZMOCKAODK-UHFFFAOYSA-N
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Description

2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furochromen family This compound is characterized by its unique structure, which includes a furochromen backbone with various methyl and propyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the furochromen ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups into the molecule.

Scientific Research Applications

2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

2,3,9-trimethyl-5-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H18O3/c1-5-6-12-7-15(18)20-17-10(3)16-13(8-14(12)17)9(2)11(4)19-16/h7-8H,5-6H2,1-4H3

InChI Key

ZYIHKZMOCKAODK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=C3C(=C(OC3=C2C)C)C

Origin of Product

United States

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